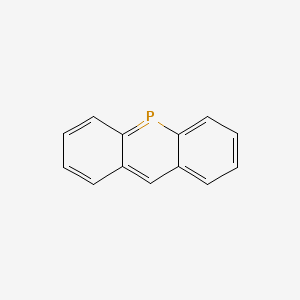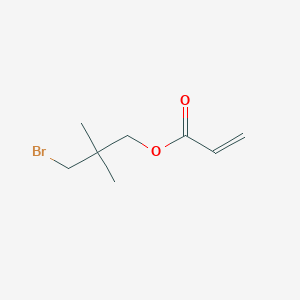
3-Bromo-2,2-dimethylpropyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2-dimethylpropyl prop-2-enoate is an organic compound with the molecular formula C8H13BrO2 It is a brominated ester, which means it contains a bromine atom and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl prop-2-enoate typically involves the esterification of 3-bromo-2,2-dimethylpropanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,2-dimethylpropyl prop-2-enoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Ester hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Addition reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Ester hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide. The reactions are usually performed under reflux conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted esters or amides, depending on the nucleophile used.
Addition reactions: Products are typically dihaloalkanes or haloalkanes, depending on the electrophile.
Ester hydrolysis: The major products are 3-bromo-2,2-dimethylpropanol and prop-2-enoic acid.
Applications De Recherche Scientifique
3-Bromo-2,2-dimethylpropyl prop-2-enoate has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer chemistry: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Medicinal chemistry: Researchers explore its potential as an intermediate in the synthesis of bioactive compounds with therapeutic applications.
Material science: It is investigated for its potential use in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,2-dimethylpropyl prop-2-enoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In addition reactions, the double bond in the prop-2-enoate moiety reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule. The ester hydrolysis mechanism involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol.
Comparaison Avec Des Composés Similaires
3-Bromo-2,2-dimethylpropyl prop-2-enoate can be compared with other similar compounds such as:
3-Chloro-2,2-dimethylpropyl prop-2-enoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
2,2-Dimethylpropyl prop-2-enoate: Lacks the halogen atom, resulting in different reactivity and applications.
3-Bromo-2,2-dimethylpropyl acetate: Similar structure but with an acetate group instead of a prop-2-enoate group. It may have different chemical behavior and uses.
Propriétés
Numéro CAS |
3102-74-7 |
|---|---|
Formule moléculaire |
C8H13BrO2 |
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
(3-bromo-2,2-dimethylpropyl) prop-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-4-7(10)11-6-8(2,3)5-9/h4H,1,5-6H2,2-3H3 |
Clé InChI |
JGTUUFFMWANIAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC(=O)C=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



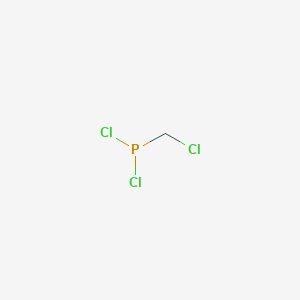
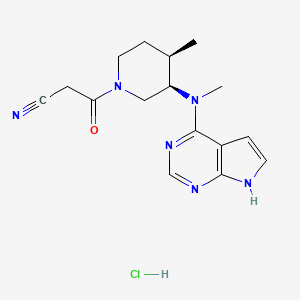
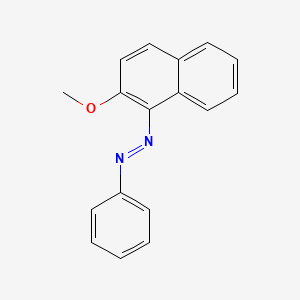

![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
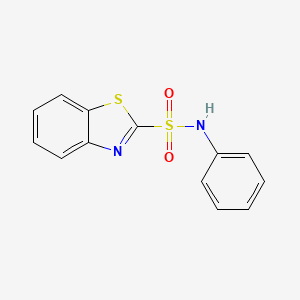
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
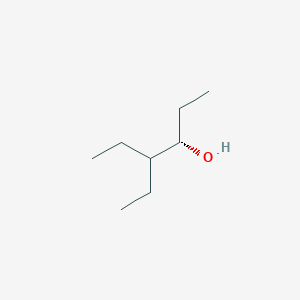
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)

